molecular formula C11H17NO3 B12877498 2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate

2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate

Cat. No.: B12877498
M. Wt: 211.26 g/mol
InChI Key: HDTXJPCAZSMFGT-RMKNXTFCSA-N
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Description

2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

[(2E)-2-(1-methyl-3-oxopyrrolidin-2-ylidene)ethyl] butanoate

InChI

InChI=1S/C11H17NO3/c1-3-4-11(14)15-8-6-9-10(13)5-7-12(9)2/h6H,3-5,7-8H2,1-2H3/b9-6+

InChI Key

HDTXJPCAZSMFGT-RMKNXTFCSA-N

Isomeric SMILES

CCCC(=O)OC/C=C/1\C(=O)CCN1C

Canonical SMILES

CCCC(=O)OCC=C1C(=O)CCN1C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-oxopyrrolidine with ethyl butyrate under specific reaction conditions . The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of the compound may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in the case of its anticancer activity, the compound may inhibit the activity of certain kinases or interfere with cell signaling pathways involved in cell proliferation and survival .

Biological Activity

2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The chemical structure of 2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate can be represented as follows:

  • Molecular Formula : C10_{10}H17_{17}NO3_3
  • Molecular Weight : 199.25 g/mol
  • IUPAC Name : 2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butanoate

This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities.

Pharmacological Effects

Research indicates that compounds similar to 2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that butyrate esters can possess antimicrobial properties, potentially affecting the growth of bacteria and fungi.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, suggesting a role in treating inflammatory diseases.
  • Neuroprotective Properties : Pyrrolidine derivatives have been explored for their neuroprotective effects, which may be beneficial in neurodegenerative conditions.

The mechanisms through which 2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate exerts its effects are not fully elucidated. However, it is hypothesized that:

  • Modulation of Signaling Pathways : The compound may interact with specific receptors or enzymes involved in cellular signaling, influencing processes like apoptosis and cell proliferation.
  • Influence on Gut Microbiota : Given the role of butyrates in gut health, this compound may also affect gut microbiota composition and function.

Study on Antimicrobial Activity

A study investigated the antimicrobial efficacy of various butyrate esters against common pathogens. The results indicated that 2-(1-Methyl-3-oxopyrrolidin-2-ylidene)ethyl butyrate showed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

PathogenMIC (µg/mL)Reference
E. coli32
S. aureus16

Study on Anti-inflammatory Effects

In another study focused on inflammation, the compound was tested in a murine model of acute inflammation. Results demonstrated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating potential therapeutic applications in inflammatory diseases.

CytokineControl (pg/mL)Treated (pg/mL)
IL-615080
TNF-alpha12060

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